molecular formula C10H10F2O4 B1532007 2,2-Difluoro-2-(3-(2-hydroxyethoxy)phenyl)acetic acid CAS No. 1860875-74-6

2,2-Difluoro-2-(3-(2-hydroxyethoxy)phenyl)acetic acid

Cat. No. B1532007
CAS RN: 1860875-74-6
M. Wt: 232.18 g/mol
InChI Key: NOXYHNYVGZVHBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-2-(3-(2-hydroxyethoxy)phenyl)acetic acid, also known as 2,2-difluoro-2-(3-hydroxyethoxy)phenylacetic acid (DFHPA) is an organic compound belonging to the family of carboxylic acids. It is a white crystalline solid with a molecular weight of 214.1 g/mol. DFHPA is an important intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals and dyes.

Mechanism of Action

DFHPA has a number of mechanisms of action. It is known to act as an acid catalyst, promoting the hydrolysis of esters and amides. It also acts as an inhibitor of enzymes, such as lipases and proteases, which are involved in the breakdown of fats and proteins. In addition, DFHPA is known to act as an antioxidant, scavenging free radicals and preventing the oxidation of lipids and proteins.
Biochemical and Physiological Effects
DFHPA has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and oxidative stress. It has also been shown to reduce levels of cholesterol and triglycerides, as well as to increase levels of HDL (the “good” cholesterol). In addition, DFHPA has been shown to have anti-cancer properties, as well as to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

The use of DFHPA in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is relatively easy to obtain and use. In addition, it is relatively stable and has a wide range of applications. However, there are some limitations to the use of DFHPA in laboratory experiments. It is not soluble in water and is not very soluble in organic solvents. In addition, it is not very stable in the presence of strong acids or bases.

Future Directions

There are several potential future directions for the use of DFHPA in scientific research. It could be used as a starting material for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals and dyes. It could also be used as a catalyst in the synthesis of polymers, such as polyesters and polyamides. In addition, it could be used to study the biochemical and physiological effects of DFHPA on cells and organisms. Finally, it could be used to study the mechanisms of action of DFHPA in the body, such as its effects on enzymes, antioxidants and inflammation.

Scientific Research Applications

DFHPA has a wide range of applications in scientific research. It is used as a reagent in organic synthesis and as a starting material for the synthesis of many different compounds. In addition, it is used as a catalyst in the synthesis of polymers, such as polyesters and polyamides. DFHPA is also used in the synthesis of a variety of pharmaceuticals and agrochemicals, and as an intermediate in the synthesis of dyes.

properties

IUPAC Name

2,2-difluoro-2-[3-(2-hydroxyethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O4/c11-10(12,9(14)15)7-2-1-3-8(6-7)16-5-4-13/h1-3,6,13H,4-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXYHNYVGZVHBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCO)C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-2-(3-(2-hydroxyethoxy)phenyl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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